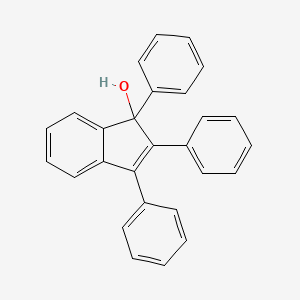

1,2,3-Triphenyl-1-Indenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42454-94-4 |

|---|---|

Molecular Formula |

C27H20O |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1,2,3-triphenylinden-1-ol |

InChI |

InChI=1S/C27H20O/c28-27(22-16-8-3-9-17-22)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)26(27)21-14-6-2-7-15-21/h1-19,28H |

InChI Key |

ADZZBNYBYSNNGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(C3=CC=CC=C32)(C4=CC=CC=C4)O)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(C3=CC=CC=C32)(C4=CC=CC=C4)O)C5=CC=CC=C5 |

Other CAS No. |

42454-94-4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1,2,3 Triphenyl 1 Indenol and Its Derivatives

Classical and Contemporary Synthetic Routes to Indenols

The formation of the indenol ring system is a key challenge in the synthesis of 1,2,3-Triphenyl-1-Indenol and its analogs. Over the years, a diverse array of methods has been developed, each with its own advantages and limitations.

Cyclization Reactions in the Formation of Indenol Rings

Intramolecular cyclization reactions represent a fundamental and widely employed strategy for the construction of the indenol scaffold. okayama-u.ac.jpbeilstein-journals.org These reactions typically involve the formation of a carbon-carbon bond between an appropriately positioned aryl group and a side chain, leading to the fused five-membered ring characteristic of indenes.

One common approach involves the acid-catalyzed cyclization of aryl-substituted precursors. For instance, the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like boron trifluoride etherate can initiate an intramolecular Prins-type reaction. beilstein-journals.orgbeilstein-archives.org This process generates a benzylic carbocation that is subsequently trapped by an intramolecular Friedel-Crafts alkylation, leading to the formation of the indenol ring system. beilstein-journals.org The efficiency and selectivity of these cyclizations can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions employed.

Furthermore, radical-initiated cascade cyclization reactions have emerged as a powerful tool for synthesizing complex heterocyclic systems, including those related to the indenol core. rsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

Multicomponent Reaction Strategies for Indenol Derivatives

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to indenol derivatives. nih.govnih.gov These strategies are particularly valuable for generating molecular diversity and rapidly accessing libraries of compounds for screening purposes.

While a direct multicomponent synthesis of this compound is not prominently described, the principles of MCRs are applicable to the synthesis of highly substituted indenol and related indole (B1671886) structures. nih.govrsc.orgresearchgate.netnih.gov For example, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, which share a structural relationship with indenols. rsc.org This particular reaction involves a Fischer indolization–indole N-alkylation sequence. rsc.org Another example is the synthesis of highly functionalized bis-indoles through a one-pot, two-step, three-component reaction of indoles, acenaphthylene-1,2-dione, and enaminones. nih.gov

The power of MCRs lies in their ability to construct multiple bonds and stereocenters in a single step, often from simple and readily available starting materials. nih.gov This convergence significantly shortens synthetic sequences and reduces the generation of chemical waste.

Palladium-Catalyzed Synthetic Pathways towards Indenol Scaffolds

Palladium-catalyzed reactions have revolutionized organic synthesis, and the construction of indenol and indole scaffolds is no exception. rsc.orgmdpi.comnih.gov These methods often offer high efficiency, selectivity, and functional group tolerance.

A key strategy involves the intramolecular Heck cyclization of suitable precursors. rsc.org For instance, N-vinyl and N-allyl-2-haloanilines can undergo palladium-catalyzed intramolecular cyclization to afford various indole derivatives. rsc.org This approach highlights the versatility of palladium catalysis in forming the five-membered ring of the indole core, a close relative of the indenol system.

Another powerful palladium-catalyzed method is the Sonogashira coupling followed by cyclization. mdpi.com This allows for the synthesis of 2-substituted indoles from 2-ethynylanilines and benzaldehydes in a transition-metal-free subsequent step. researchgate.net The initial Sonogashira coupling provides a modular way to introduce diversity into the final products. Furthermore, palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been developed as a flexible route to pyrrolo[3,2-g]indoles. nih.gov

The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

One-Pot Synthetic Protocols for Functionalized Indenols

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. rsc.orgresearchgate.netnih.govnewdrugapprovals.org Several one-pot protocols have been developed for the synthesis of functionalized indoles and related heterocyclic systems, which can be conceptually extended to indenol synthesis. researchgate.netnih.gov

For example, a one-pot, three-component Fischer indolisation–N-alkylation has been reported for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method combines multiple transformations into a single, streamlined process. Similarly, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been achieved using in situ generated nitrile imines and mercaptoacetaldehyde. nih.gov

These one-pot strategies often rely on the careful orchestration of reaction conditions and the compatibility of different reagents and catalysts in the same reaction mixture. The development of such protocols is a testament to the increasing sophistication of modern synthetic chemistry.

Precursors and Starting Material Diversity in Indenol Synthesis

The synthesis of this compound and its derivatives relies on the availability of suitable precursors that can be efficiently converted into the target indenol scaffold. The diversity of starting materials plays a crucial role in accessing a wide range of indenol analogs with varied substitution patterns.

A common precursor for the synthesis of 1-indanones, which can be considered as oxidized forms of indenols, is 3-phenylpropionic acid and its derivatives. nih.gov Cyclization of these acids, often under strong acid conditions, leads to the formation of the five-membered ring of the indanone system. nih.gov For example, hydrocinnamic acid can be cyclized to 1-indanone (B140024). nih.gov

In the context of palladium-catalyzed syntheses, 2-alkynylanilines are key precursors for the construction of indole rings, which are structurally related to indenols. mdpi.com The diversity of these precursors can be readily achieved through Sonogashira coupling reactions of ortho-haloanilines with a variety of terminal alkynes. mdpi.com

For multicomponent reactions, the starting materials are typically simple and readily available building blocks. For instance, the synthesis of 1,2,3-trisubstituted indoles utilizes aryl hydrazines, ketones, and alkyl halides. rsc.org The combinatorial nature of MCRs allows for the rapid generation of a large number of indenol-like structures by simply varying the individual components.

The following table provides a summary of common precursors and the corresponding synthetic methods for indenol and related structures:

| Precursor | Synthetic Method | Target Structure |

| 3-Arylpropionic acids | Friedel-Crafts Acylation | 1-Indanones |

| 2-Alkynylanilines | Palladium-catalyzed cyclization | Indoles |

| Aryl hydrazines, ketones, alkyl halides | One-pot Fischer indolization/N-alkylation | 1,2,3-Trisubstituted indoles |

| 2-(2-Vinylphenyl)acetaldehydes | Prins/Friedel-Crafts cyclization | 4-Aryl-tetralin-2-ols |

Stereoselective Synthesis of this compound and Analogues

The stereoselective synthesis of this compound and its analogues presents a significant challenge due to the presence of multiple stereocenters. Achieving control over the relative and absolute stereochemistry is crucial for the synthesis of enantiomerically pure compounds, which is often a prerequisite for biological applications.

While specific literature on the stereoselective synthesis of this compound is limited, general principles of asymmetric synthesis can be applied. nih.govchemrxiv.org Chiral auxiliaries, catalysts, and reagents are commonly employed to induce stereoselectivity in chemical transformations.

For instance, in the synthesis of other complex molecules, chiral auxiliaries have been used to control the stereochemical outcome of reactions. nih.gov The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.

Asymmetric catalysis, using chiral metal complexes or organocatalysts, is another powerful strategy for enantioselective synthesis. chemrxiv.org These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

The intramolecular Mannich cyclization has been shown to proceed in a stereospecific manner in the synthesis of certain bicyclic alkaloids, suggesting that similar strategies could be explored for indenol synthesis. mdpi.com The stereochemical outcome of such cyclizations is often dictated by the conformation of the transition state.

Developing a stereoselective synthesis of this compound would likely involve a multi-step sequence, where each stereocenter is carefully installed using state-of-the-art asymmetric methodologies.

Diastereoselective Approaches in Indenol Formation

The formation of the indenol scaffold, particularly when substituted at multiple positions, can lead to the generation of several stereoisomers. Diastereoselective synthesis aims to preferentially form one diastereomer over others, which is crucial for applications where specific stereochemistry is required for biological activity or material properties.

While specific literature on the diastereoselective synthesis of this compound is not extensively detailed, the principles can be extrapolated from the synthesis of related substituted indenols and other cyclic systems. Key strategies to achieve diastereoselectivity in indenol formation include:

Catalyst-Controlled Reactions: The use of chiral catalysts is a cornerstone of asymmetric synthesis and can be applied to control the diastereoselectivity of key bond-forming reactions. For instance, in reactions forming the indenol ring, such as cyclization or addition steps, a chiral catalyst can create a chiral environment that favors the formation of one diastereomer.

Substrate-Controlled Reactions: The existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions. In the synthesis of indenol derivatives, if a starting material already possesses a chiral center, it can direct the formation of new stereocenters in a predictable manner.

Reagent-Controlled Reactions: Chiral reagents can be employed to introduce new stereocenters with a high degree of selectivity. This approach involves the use of a stoichiometric amount of a chiral auxiliary or reagent that reacts with the substrate to form a diastereomeric intermediate, which then directs further transformations.

A notable example in the broader context of indenol synthesis is the regioselective carbocyclization of 2-halophenyl ketones with unsymmetrical alkynes catalyzed by nickel complexes. nih.gov This method produces indenol derivatives, and while the primary focus is on regioselectivity, the spatial arrangement of the substituents is a critical aspect of the product's structure. nih.gov For unsymmetrical alkynes, the reaction can yield two regioisomers, and the ratio depends on the electronic and steric nature of the substituents on both the alkyne and the aromatic ketone. nih.gov

Furthermore, palladium-catalyzed cascade reactions have been utilized to access oligosubstituted 1-indenol ethers with defined stereochemistry, where the geometry of the starting alkene influences the final product's stereochemistry. researchgate.net Such methodologies highlight the potential for achieving high diastereoselectivity in the synthesis of complex indenol structures.

The following table summarizes potential diastereoselective strategies applicable to indenol synthesis:

| Strategy | Description | Potential Application in Indenol Synthesis |

| Chiral Lewis Acid Catalysis | A chiral Lewis acid can coordinate to a carbonyl group in a precursor, creating a stereochemically defined environment for a nucleophilic attack or cyclization. | Controlling the stereochemistry of the hydroxyl group at the C1 position. |

| Organocatalysis | Chiral organic molecules can catalyze key bond-forming steps, such as aldol (B89426) or Michael additions, leading to the indenol core. | Establishing the relative stereochemistry of the substituents at the C2 and C3 positions. |

| Substrate-Directable Reactions | A chiral auxiliary attached to a precursor molecule can direct the approach of reagents, leading to a specific diastereomer. | Guiding the formation of the five-membered ring with a specific spatial arrangement of the phenyl groups. |

Green Chemistry Principles in Indenol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov The application of these principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. researchgate.net

Key green chemistry principles that can be applied to indenol synthesis include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of more benign alternatives such as water, supercritical fluids, or ionic liquids. ejcmpr.com For instance, microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in triflate-anion containing ionic liquids has been reported for the synthesis of 1-indanones, a related class of compounds. nih.gov This approach not only provides good yields but also allows for the recovery and reuse of the catalyst. nih.gov

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a central tenet of green chemistry. Catalytic reactions are preferred over stoichiometric ones as they reduce waste. Both heterogeneous and homogeneous catalysts can be designed to be more environmentally benign. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cyclization reactions, are preferable.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Microwave-assisted synthesis has been successfully applied to the synthesis of various heterocyclic compounds, often leading to higher yields and shorter reaction times.

Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels.

An example of an environmentally benign approach in a related system is the synthesis of indeno[1,2-b]quinolines via an intramolecular Povarov reaction, which proceeds without the need for an oxidant. nih.govdeepdyve.com Similarly, the synthesis of spirooxindoles has been achieved using a deep eutectic solvent, which acts as both a catalyst and an environmentally friendly reaction medium. nih.gov These examples demonstrate the potential for developing greener synthetic routes for complex indenone and indenol derivatives.

The table below outlines how green chemistry principles can be specifically considered in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Alternative Solvents | Utilizing water, supercritical CO2, or biodegradable ionic liquids as the reaction medium. ejcmpr.com | Reduced solvent toxicity, flammability, and environmental pollution. |

| Catalyst Selection | Employing recyclable solid acid catalysts or metal catalysts in low concentrations. researchgate.net | Minimized waste, reduced cost, and easier product purification. |

| Energy Efficiency | Implementing microwave-assisted or ultrasound-assisted reaction conditions. | Shorter reaction times, lower energy consumption, and potentially higher yields. |

| One-Pot Reactions | Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel. | Reduced solvent usage, less waste generation, and improved overall efficiency. |

By integrating these diastereoselective and green chemistry strategies, the synthesis of this compound and its derivatives can be advanced towards more efficient, controlled, and sustainable processes.

Chemical Reactivity and Mechanistic Elucidation of 1,2,3 Triphenyl 1 Indenol

Rearrangement Reactions Involving the Indenol Framework

The structural dynamics of the indenol system facilitate several types of rearrangement reactions. These transformations often proceed through complex mechanistic pathways, leading to diverse molecular architectures.

While specific studies detailing the intramolecular rearrangements of 1,2,3-triphenyl-1-indenol are not extensively documented in the provided search results, the general reactivity of indenol and related structures suggests that such rearrangements are plausible. The presence of the bulky triphenyl substitution pattern would significantly influence the steric and electronic environment of the indenol core, likely directing the course of any potential rearrangements. sigmaaldrich.com For instance, acid-catalyzed conditions could promote dehydration to form a carbocation, which could then undergo skeletal rearrangements to alleviate steric strain or to form more stable carbocationic intermediates.

Pericyclic reactions are a class of concerted chemical reactions involving a cyclic transition state, and they are not typically influenced by catalysts or solvent changes. ebsco.commsu.edu These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. libretexts.orglibretexts.orgic.ac.uk

Electrocyclic reactions are a key type of pericyclic reaction where a conjugated π-system undergoes cyclization to form a ring by converting a π-bond into a σ-bond, or the reverse ring-opening process. libretexts.orgwikipedia.orglibretexts.org These transformations can be initiated by either heat (thermal conditions) or light (photochemical conditions), and the stereochemical outcome is dictated by the number of π-electrons involved and the reaction conditions. libretexts.orgmasterorganicchemistry.com For indenol systems, electrocyclic reactions can play a role in the formation of various cyclic and polycyclic structures. numberanalytics.comnumberanalytics.com For example, the thermal ring-opening of a related benzocyclobutene derivative generates a highly reactive ortho-quinodimethane, which can be trapped in a subsequent reaction. wikipedia.org

The Nazarov cyclization, a well-known electrocyclic reaction, converts divinyl ketones into cyclopentenones and has been adapted for the synthesis of indanone derivatives, which are precursors to indenols. wikipedia.orglibretexts.org

Vinyl migrations are a type of rearrangement that can occur in cationic species, including those derived from indenol-like structures. nih.govnih.gov The treatment of certain β-hydroxy-α-diazo carbonyl compounds with a Lewis acid can generate vinyl cations. nih.gov These high-energy intermediates can undergo a 1,2-shift of a vinyl group, which is energetically favorable. nih.govnih.gov Depending on the molecular structure, this rearrangement can be followed by intramolecular reactions such as C-H insertion or electrophilic aromatic substitution to form cyclopentenones or indenones, respectively. nih.gov

The migratory aptitude of different groups in these vinyl cation rearrangements has been studied, revealing that the group best able to stabilize a positive charge is more likely to migrate. nih.govnih.gov In some cases, an aryl group will migrate in preference to an alkyl group, particularly if a stabilizing phenonium ion intermediate can be formed. nih.gov

Cyclization Pathways and Ring-Forming Reactions

The indenol framework is a key structural motif that can be accessed through various cyclization strategies. These reactions often involve acid-catalyzed transformations or metal-catalyzed processes.

The Nazarov cyclization is a powerful method for the construction of five-membered rings and has been widely applied to the synthesis of indanones, which are direct precursors to indenols via reduction. beilstein-journals.org This acid-catalyzed electrocyclic reaction involves the conrotatory closure of a divinyl ketone or a similar precursor to form a cyclopentenyl cation, which is then deprotonated to yield the corresponding cyclopentenone. libretexts.org Various Lewis acids and Brønsted acids can be used to promote this transformation. researchgate.net For instance, chalcone (B49325) derivatives can undergo acid-catalyzed Nazarov cyclization to form 1-indanones. Furthermore, tandem reactions combining Nazarov cyclization with other transformations, such as electrophilic fluorination, have been developed to synthesize highly substituted indanones with good stereoselectivity. nih.gov

Acid-catalyzed transformations of indenol derivatives can also lead to other rearranged products. For example, certain indanone derivatives containing an allylic-benzylic tertiary alcohol moiety can be converted to fluorenones in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). nih.gov

Table of Reaction Conditions for Indanone Synthesis via Cyclization

| Precursor Type | Catalyst/Reagents | Product Type | Reference |

| Chalcones | Trifluoroacetic acid (TFA), 120 °C | 1-Indanones | beilstein-journals.org |

| α,β-Unsaturated Arylketones | Cu(II) triflate, N-fluorobenzenesulfonimide | Fluorine-containing 1-Indanones | nih.gov |

| Divinyl Ketones | Strong Acid | Cyclopentenones | libretexts.org |

| o-Bromobenzaldehyde and Alkynes | Palladium catalyst, heat | 1-Indanones | beilstein-journals.org |

| 3-Arylpropionic Acids | Tb(OTf)₃, 250 °C | Substituted 1-Indanones | beilstein-journals.org |

Platinum dichloride (PtCl₂) has been shown to be an effective catalyst for the intramolecular hydroxy- or alkoxycyclization of cyclic dienynes to produce indenol derivatives. acs.org This reaction proceeds by the addition of the conjugated diene to the alkyne in the presence of the platinum catalyst and water or an alcohol. acs.org The mechanism is proposed to involve a cyclopropyl (B3062369) platinacarbene intermediate. acs.org A key advantage of this method is the ability to directly control the stereochemistry of three contiguous stereogenic centers in the resulting fused bicyclic system. acs.org

The general procedure for this transformation involves refluxing the cyclic dienyne with a catalytic amount of PtCl₂ in a mixture of water and acetone (B3395972) or in an alcohol solvent. acs.org This method provides a straightforward route to cis-fused hexahydroindenes under relatively mild conditions, avoiding the need for complex catalysts or harsh reaction conditions often required for other cyclization methods like the intramolecular Diels-Alder reaction. acs.org

Photochemistry and Photoinduced Transformations of Triphenylindenols

The interaction of light with indenol derivatives can induce a variety of chemical changes, leading to rearranged products and offering insights into the behavior of their excited states.

The photochemistry of indenyl alcohols and their esters has been shown to proceed through both ionic and radical pathways, with the specific course of the reaction being influenced by the substitution pattern and the solvent. cdnsciencepub.com While specific studies on the photorearrangement of this compound are not extensively detailed in the reviewed literature, the behavior of related indenyl systems provides a framework for understanding its potential photochemical transformations.

For instance, the photolysis of indenyl acetates and pivalates in methanol (B129727) can lead to products derived from both indenyl cations and indenyl radicals. cdnsciencepub.com The formation of ion-derived products is proposed to occur via a direct heterolytic cleavage of the C-O bond, generating an indenyl cation and a carboxylate anion pair. cdnsciencepub.com This is noteworthy as ground-state indenyl systems are generally unreactive towards solvolysis, highlighting the enhanced reactivity of the excited state. cdnsciencepub.com In non-polar solvents like cyclohexane, the reaction pathway is dominated by radical intermediates. cdnsciencepub.com

The excited singlet states of these indenyl derivatives are typically short-lived, as indicated by the general lack of significant fluorescence emission. cdnsciencepub.com This suggests that photochemical reactions from this state are highly efficient. A proposed mechanism for the formation of radical-derived products involves homolytic cleavage of the C-O bond. In the case of pivalate (B1233124) esters, an excited-state migratory decarboxylation can also occur, leading to the formation of products incorporating a tert-butyl group. cdnsciencepub.com

These findings suggest that the photochemistry of this compound would likely involve similar competing pathways, with the phenyl substituents influencing the stability of any potential cationic or radical intermediates.

Laser flash photolysis (LFP) is a powerful technique for studying the properties and kinetics of transient species generated by a pulse of light. nih.gov This method allows for the direct observation of short-lived intermediates such as excited states and radicals, providing crucial mechanistic information. nih.gov

In the context of indenol photochemistry, LFP could be used to:

Directly observe the transient absorption spectra of the excited singlet and triplet states of this compound.

Determine the lifetimes of these excited states and any subsequent radical or ionic intermediates.

Investigate the kinetics of the photorearrangement and decay pathways in different solvents.

Elucidate the influence of the triphenyl substitution pattern on the photophysical and photochemical properties of the indenol core.

By analogy with studies on other aromatic systems, it is expected that LFP would provide invaluable data to construct a detailed mechanistic picture of the photoinduced transformations of this compound.

Nucleophilic and Electrophilic Reactivity of the Indenol Core

The indenol framework possesses both nucleophilic and electrophilic character, which can be exploited in a variety of chemical transformations.

The C-2 position of the indenone core, which is structurally related to the indenol system, is a key site for chemical reactivity. In the context of the corresponding ketone, 1-indanone (B140024), the C-2 position is enolizable, allowing for a range of reactions to occur at this site.

The reactivity at the C-2 position is often leveraged in annulation reactions to construct fused and spirocyclic frameworks. For example, the manganese-catalyzed reaction of 2-carbonyl-1-indanones with alkynes can lead to either aza-indenones or Markovnikov addition products, depending on the nature of the substituent at the 2-position.

These examples highlight the versatile reactivity of the C-2 position in indanone systems, which can be extrapolated to the potential reactivity of the corresponding enol or enolate derived from this compound.

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for the construction of five-membered heterocyclic rings. nih.govwikipedia.org Azomethine ylides, as nitrogen-based 1,3-dipoles, are particularly useful in this regard for the synthesis of pyrrolidine (B122466) derivatives. wikipedia.orgrsc.org

The indenone system, as the oxidized counterpart of indenol, can act as a dipolarophile in such reactions. The double bond of the indenone can react with an in situ generated azomethine ylide to form complex spiro-pyrrolidinyl-indanone structures. These reactions are often highly regio- and stereoselective, allowing for the creation of multiple stereocenters in a single step. nih.gov

The general scheme for the 1,3-dipolar cycloaddition of an azomethine ylide with a carbonyl compound is depicted below. While this shows a generic carbonyl, the principle extends to the C=C double bond in an indenone.

| Reactants | Product |

|---|---|

| Azomethine Ylide + Dipolarophile (e.g., Indenone) | Spiro-pyrrolidinyl-indanone |

The utility of this reaction is demonstrated in the synthesis of various biologically active molecules and complex natural products. nih.gov The reactivity of the indenone core in these cycloadditions underscores the potential for this compound, after oxidation to the corresponding indenone, to participate in such transformations.

Metal-Catalyzed Reactivity Beyond Synthesis (e.g., C-O Activation, C-H Functionalization)

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. Beyond the synthesis of the indenol core itself, metal-catalyzed reactions can be employed to further modify the this compound structure through the activation of otherwise inert C-O and C-H bonds.

The direct functionalization of C-H bonds is an atom- and step-economical approach to introduce new functional groups. mdpi.com Transition metals such as rhodium, ruthenium, and cobalt are known to catalyze the C-H activation of aromatic and heterocyclic systems. rsc.orgnih.gov For instance, the C-H bonds of the phenyl rings or the indenyl core of this compound could potentially be targeted for functionalization. The directing group ability of the hydroxyl group in the indenol could play a crucial role in controlling the regioselectivity of such reactions. nih.gov

The activation of the C-O bond of the hydroxyl group in an indenol represents another avenue for reactivity. rsc.org Nickel-catalyzed cross-coupling reactions, for example, have been developed for the cleavage of C-O bonds in aryl ethers. rsc.org Similar strategies could potentially be applied to this compound to replace the hydroxyl group with other functionalities.

The table below summarizes some relevant metal-catalyzed reactions that could be applicable to the functionalization of the this compound scaffold.

| Reaction Type | Catalyst | Potential Application to this compound |

| C-H Arylation | Ru(II) | Functionalization of the phenyl or indenyl rings. |

| C-H Alkenylation | Ru(II) | Introduction of vinyl groups onto the aromatic framework. |

| C-H Annulation | Rh(III) | Construction of fused ring systems. |

| C-O Cross-Coupling | Ni(0)/Photoredox | Replacement of the hydroxyl group with other substituents. |

| Potential metal-catalyzed functionalizations of the indenol core. |

Advanced Spectroscopic and Structural Characterization for Mechanistic and Conformational Studies

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 1,2,3-Triphenyl-1-Indenol is not widely published, analysis of closely related structures, such as 1,2,3-triphenyl-2-propanol and various substituted indoles, offers significant insight into the expected structural features. nih.govdcu.ie The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, defining the spatial arrangement of the three phenyl rings and the indenol core.

Table 1: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Triclinic | Describes the basic symmetry of the unit cell. nih.govmdpi.com |

| Space Group | e.g., P-1, P2₁/n | Defines the symmetry elements within the unit cell. nih.govresearchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lengths (Å) and angles (°) | Defines the size and shape of the repeating unit in the crystal. mdpi.comresearchgate.net |

| Bond Lengths & Angles | Precise interatomic distances and angles | Confirms the covalent structure and identifies any strain or unusual geometry. |

| Torsion Angles | Dihedral angles between planes | Crucial for describing the conformation, especially the orientation of the phenyl groups. nih.gov |

| Intermolecular Interactions | H-bonding, π-π stacking, C-H⋯π | Explains the forces holding the molecules together in the crystal lattice. nih.govnih.gov |

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing information on connectivity, conformation, and dynamic behavior. ipb.pt

Multidimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of a complex molecule like this compound and for deducing its preferred conformation in solution. nih.gov

¹H NMR: The proton spectrum is expected to show a complex pattern of signals in the aromatic region (typically ~7.0-8.0 ppm) due to the numerous non-equivalent protons on the three phenyl rings and the indenol core. The hydroxyl proton would likely appear as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would display distinct signals for each unique carbon atom. The carbinol carbon (C-1 bearing the -OH group) would be found in the 70-85 ppm range, while the olefinic carbons of the indenol core and the aromatic carbons would resonate further downfield (>120 ppm). researchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of carbon resonances. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecular framework. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. mdpi.com This is particularly valuable for determining the relative orientation of the phenyl rings and for stereochemical assignments. wordpress.com

Conformational analysis relies heavily on interpreting NOESY data and coupling constants to understand the preferred spatial arrangements and rotational barriers of the phenyl groups. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl & Indenol Aromatic Protons | ¹H | 7.0 - 8.0 | Complex multiplet patterns due to overlapping signals. |

| Hydroxyl Proton | ¹H | Variable (e.g., 2.0 - 5.0) | Shift and broadening depend on solvent, temperature, and concentration. |

| Aromatic & Olefinic Carbons | ¹³C | 120 - 150 | Numerous signals for the many non-equivalent carbons in the aromatic systems. |

| C1-OH Carbon (Carbinol) | ¹³C | 70 - 85 | Characteristic shift for a carbon bonded to an oxygen atom. |

| Other sp² Carbons in Indenol Core | ¹³C | 110 - 140 | Specific shifts depend on their position within the conjugated system. |

The three bulky phenyl groups in this compound are expected to experience hindered rotation around their single bonds connecting them to the indenol core. This restricted motion can give rise to dynamic processes that are observable on the NMR timescale. copernicus.org

Dynamic NMR (DNMR) involves acquiring spectra at different temperatures. At high temperatures, if the rotation of the phenyl groups is fast on the NMR timescale, the signals for the ortho and meta protons (and carbons) on each ring will be averaged, resulting in a single sharp peak for each pair. As the temperature is lowered, this rotation slows down. If the rotational barrier is high enough, the exchange rate can become slow enough that the NMR spectrometer can distinguish between the non-equivalent environments of the individual ortho and meta protons. This would lead to significant broadening of the signals at intermediate temperatures (coalescence) and the eventual appearance of separate signals for each distinct proton at low temperatures. copernicus.org

Analyzing the line shapes of these signals as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the conformational dynamics of the molecule. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding within a molecule by probing its molecular vibrations. mdpi.com

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. Its broadness is indicative of hydrogen bonding, particularly in the solid state or in concentrated solutions.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of sharp peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). nih.govmdpi.com

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl rings and the indenol core will produce several bands in the 1450-1600 cm⁻¹ region. mdpi.comyoutube.com The intensity and position of these bands are characteristic of the substituted aromatic system.

C-O Stretch: The stretching vibration of the carbinol C-O bond is expected to appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic C=C and C-H stretching modes usually give strong signals, making it a useful tool for analyzing the carbon skeleton.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Hydroxyl (-OH) | Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretch | 3000 - 3100 (sharp) | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Carbinol C-O | Stretch | 1000 - 1200 | IR |

| C-H Bending | Out-of-plane bend | 690 - 900 | IR |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light as electrons are promoted from lower to higher energy molecular orbitals. It is particularly sensitive to conjugated π-systems. libretexts.org this compound possesses an extended system of conjugation involving the indenol core and the three phenyl substituents.

The UV-Vis spectrum is expected to be dominated by intense absorptions in the UV region (typically 200-400 nm) corresponding to π → π* electronic transitions within the aromatic system. libretexts.org The extensive conjugation shifts these absorptions to longer wavelengths (a bathochromic shift) compared to simpler, non-conjugated aromatic compounds like benzene.

In addition to the strong π → π* transitions, a much weaker absorption band may be observed at a longer wavelength, corresponding to an n → π* transition. libretexts.orgmdpi.com This transition involves promoting a non-bonding electron from one of the lone pairs on the hydroxyl oxygen atom into an antibonding π* orbital of the aromatic system. These transitions are typically less intense than π → π* transitions. libretexts.org The solvent can influence the position of these absorption maxima; polar solvents can stabilize the ground state of n-π* transitions, causing a blue shift (hypsochromic shift). scielo.br

Coupled Spectroscopic Techniques for In-situ Reaction Monitoring

Monitoring the progress of a chemical reaction in real-time, or in-situ, provides valuable kinetic and mechanistic information. This can be achieved by coupling a spectroscopic instrument directly to the reaction vessel. For example, FT-IR spectroscopy with an attenuated total reflectance (ATR) probe can be immersed in the reaction mixture to follow the synthesis of this compound.

If, for instance, the synthesis involves the reaction of a precursor like 1,2,3-triphenyl-1-indanone with a reducing agent, the reaction progress could be monitored by observing:

The decrease in the intensity of the strong carbonyl (C=O) stretching band of the indanone starting material (typically around 1700-1720 cm⁻¹). nist.gov

The simultaneous increase in the intensity of the broad O-H stretching band (3200-3600 cm⁻¹) of the this compound product.

By recording spectra at regular time intervals, a concentration profile for both the reactant and product can be generated. This data allows for the determination of reaction rates and can help elucidate the reaction mechanism by identifying the presence of any transient intermediates that might have their own characteristic spectral signatures. Similarly, NMR spectroscopy can be used for in-situ monitoring of reactions in an NMR tube, providing detailed structural information on all species present as the reaction proceeds. nih.gov

Theoretical and Computational Chemistry in the Study of 1,2,3 Triphenyl 1 Indenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine various properties of 1,2,3-Triphenyl-1-Indenol by modeling its electron density.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, with its rotatable phenyl groups, this can result in several stable conformers.

Table 1: Representative Geometric Parameters for a Theoretically Optimized Structure This table is illustrative of the type of data that would be generated from a DFT optimization. Specific values for this compound are not available in the cited literature.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data not available |

| C1-C2 | Data not available |

| C2-C3 | Data not available |

| C1-O | Data not available |

| **Bond Angles (°) ** | Data not available |

| C2-C1-C7a | Data not available |

| C1-C2-C3 | Data not available |

| **Dihedral Angles (°) ** | Data not available |

| Phenyl Group 1 Twist | Data not available |

| Phenyl Group 2 Twist | Data not available |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgslideshare.netimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. youtube.comyoutube.comirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. youtube.com DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. youtube.com For this compound, FMO analysis would reveal the regions of the molecule most involved in electron-donating and electron-accepting interactions.

Table 2: Calculated Frontier Orbital Energies and Related Electronic Properties This table illustrates the data obtained from an FMO analysis. Specific calculated values for this compound were not found in the reviewed sources.

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Global Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. libretexts.orgyoutube.com It is plotted on the surface of the molecule's electron density. The different colors on an MEP map indicate regions of varying electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comresearchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. youtube.com

For this compound, an MEP map would identify the likely sites for intermolecular interactions. It would highlight the electron-rich oxygen atom of the hydroxyl group and the π-systems of the phenyl and indenol rings, as well as any electron-deficient regions, providing a guide to its reactivity. nih.govresearchgate.net

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. nih.gov By calculating the potential energy surface along a reaction coordinate, chemists can identify the transition state—the highest energy point on the minimum energy path between reactants and products. youtube.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Methods such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to map the entire reaction pathway. nih.gov For a reaction involving this compound, such as a dehydration or cyclization, these calculations would provide a step-by-step view of the bond-breaking and bond-forming processes. Analysis of the transition state geometry reveals the critical arrangement of atoms at the peak of the energy barrier. youtube.com Although general methodologies are well-established, specific studies on reaction pathways involving this compound were not identified.

Aromaticity Assessment of Indenol and Related Polycyclic Systems

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. researchgate.net This property can be quantified using various computational descriptors. The most common indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. nih.govresearchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an ideal aromatic system. HOMA values range from 1 (for a fully aromatic system like benzene) to 0 or negative values for non-aromatic or anti-aromatic systems. nih.govacs.org

For this compound, these indices would be calculated for both the five-membered and six-membered rings of the indenol core to assess their individual degrees of aromaticity and how they are influenced by the phenyl substituents and the sp³-hybridized carbon at the 1-position.

Table 3: Theoretical Aromaticity Indices for the Indenol Core This table shows the type of data generated from an aromaticity assessment. Calculated values for the specific rings in this compound are not present in the surveyed literature.

| Ring System | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|---|

| Five-membered ring | Data not available | Data not available | Data not available |

| Six-membered ring | Data not available | Data not available | Data not available |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photoreactions

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronic excited states of molecules. ubbcluj.roresearchgate.netresearchgate.net It is used to predict properties related to how a molecule interacts with light, such as:

Absorption Spectra: TD-DFT calculates the vertical excitation energies (the energy required to promote an electron to a higher energy state without changing the molecular geometry) and the corresponding oscillator strengths (which relate to the intensity of the absorption). ubbcluj.rocardiff.ac.uk

Emission Spectra: By optimizing the geometry of the first excited state, TD-DFT can also predict fluorescence energies. ubbcluj.ro

Photoreactions: The nature of the excited states, such as whether they involve charge transfer, can provide insight into potential photochemical reaction pathways. ohio-state.edu

For a polycyclic aromatic compound like this compound, TD-DFT calculations could predict its UV-Vis spectrum and help understand its photophysical behavior, including its potential for fluorescence or participation in photoreactions. ubbcluj.roresearchgate.netohio-state.edu

Table 4: Calculated Electronic Transitions for this compound This table is a template for data that would be obtained from TD-DFT calculations. Specific results for this compound were not found in the literature search.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available | Data not available |

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to confirm the structure and purity of a synthesized compound. Methods like DFT have become increasingly accurate in predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For a molecule like this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. While the absolute calculated values may differ from experimental shifts due to solvent effects and the inherent approximations in the computational methods, a strong linear correlation between the calculated and experimental data is typically observed. This correlation is invaluable for assigning the complex spectra of molecules with many non-equivalent protons and carbons, such as this compound with its numerous phenyl groups. The accuracy of these predictions can be impressive, often falling within 0.2-0.4 ppm for ¹H and 2-4 ppm for ¹³C chemical shifts with optimal DFT methods. researchgate.netnih.gov

Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. These calculations help in assigning specific vibrational modes to the observed absorption bands, such as the characteristic O-H stretch of the indenol hydroxyl group and the various C-H and C=C vibrations of the phenyl and indenyl rings. For instance, in a related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations were used to assign the experimental FT-IR absorption peaks. bohrium.comresearchgate.net

While specific computational studies providing detailed predicted spectroscopic data for this compound are not readily found in the public domain, the general reliability of these predictive methods is well-established for a wide range of organic molecules. youtube.commdpi.com The table below illustrates the kind of data that would be generated from such a computational study, though the values are hypothetical examples for illustrative purposes.

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is for illustrative purposes and not based on actual published computational results for this specific molecule.)

| Spectroscopic Parameter | Hypothetical Predicted Value (DFT) | Hypothetical Experimental Value |

| ¹H NMR Chemical Shift (OH) | 3.5 ppm | 3.7 ppm |

| ¹³C NMR Chemical Shift (C-OH) | 85.0 ppm | 87.2 ppm |

| IR Frequency (O-H Stretch) | 3550 cm⁻¹ | 3575 cm⁻¹ |

| IR Frequency (C=C Stretch) | 1605 cm⁻¹ | 1600 cm⁻¹ |

Computational Studies on Electronic and Optoelectronic Properties

The electronic and optoelectronic properties of organic molecules are at the heart of their applications in materials science, for example, in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational chemistry, particularly TD-DFT, is a key method for investigating these properties.

A fundamental concept in understanding the electronic behavior of a molecule is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjoaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. nih.govschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with the absorption of longer wavelengths of light. schrodinger.com

For a π-conjugated system like this compound, the HOMO and LUMO are typically delocalized over the aromatic rings. TD-DFT calculations can be used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net These calculations can help to understand the origin of the absorption bands observed experimentally.

Furthermore, computational studies can elucidate other important electronic properties such as the ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.

While specific computational research detailing the electronic and optoelectronic properties of this compound is not widely available, studies on structurally related compounds demonstrate the power of these methods. For instance, the electronic properties of various chalcone (B49325) derivatives and other complex organic molecules have been successfully investigated using DFT and TD-DFT, providing insights into their charge transfer characteristics and potential for non-linear optical applications. bohrium.comresearchgate.netresearchgate.net

Table 2: Key Electronic Properties Investigated by Computational Methods (Note: The values in this table are conceptual and illustrate the types of data obtained from DFT/TD-DFT calculations.)

| Electronic Property | Description | Typical Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transition energy. | DFT |

| UV-Vis Absorption Maxima (λmax) | Wavelengths of maximum light absorption, corresponding to electronic transitions. | TD-DFT |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |

Advanced Applications of 1,2,3 Triphenyl 1 Indenol in Materials Science and Complex Organic Synthesis

Utilization in Organic Electronics and Optoelectronic Devices

The indenol scaffold is a core component of larger, fully conjugated systems known as indenofluorenes, which have demonstrated considerable potential in the field of organic electronics. nih.govnycu.edu.tw These materials are of interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). proquest.com The electronic characteristics of these materials are intrinsically linked to the indenofluorene core, which is an extension of the fundamental indenol structure. The presence of the three phenyl groups in 1,2,3-triphenyl-1-indenol provides steric bulk and influences the electronic nature of the indenol system.

Derivatives of the indenol framework, specifically indeno[1,2-b]fluorene-6,12-dione (B1644032), have been identified as effective electron-accepting scaffolds. acs.org The electron-accepting capability is a crucial property for n-type semiconductor materials used in organic electronic devices. The core structure of these molecules, which can be seen as an extended and oxidized form of an indenol dimer, possesses inherent electron-deficient characteristics. Research into donor-acceptor-donor triads based on the indeno[1,2-b]fluorene-6,12-dione scaffold has shown that these molecules maintain their electron-accepting capabilities even with the attachment of electron-donating groups. acs.org All tested triads in one study exhibited reduction potentials at similar or less negative values compared to derivatives with non-donating substituents, underscoring the robust electron-accepting nature of the core scaffold. acs.org

A key advantage of the indenol framework is the ability to fine-tune the optoelectronic properties of its derivatives through structural modifications. The introduction of various substituent groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the HOMO-LUMO gap. acs.org This tuning is critical for designing materials with specific light absorption and emission characteristics for optoelectronic applications.

For instance, in donor-acceptor-donor triads based on an indeno[1,2-b]fluorene-6,12-dione core, the attachment of arylethynyl donor groups extends the light absorption of the molecules into the 600–700 nm region. acs.org A helically chiral diradicaloid based on dibenzoindeno[2,1-c]fluorene demonstrated a small HOMO-LUMO gap of 1.75 eV and absorption up to approximately 1000 nm. nih.govacs.org The electrochemical properties of this derivative were characterized by two quasi-reversible oxidation waves and two quasi-reversible reduction waves, highlighting its amphoteric redox behavior. acs.org

Table 1: Optoelectronic Properties of a Dibenzoindeno[2,1-c]fluorene Derivative

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -5.17 eV | acs.org |

| LUMO Energy | -3.42 eV | acs.org |

| Electrochemical HOMO-LUMO Gap | 1.75 eV | acs.org |

| First Oxidation Potential (E1/2ox1) | +0.37 V | acs.org |

| Second Oxidation Potential (E1/2ox2) | +0.85 V | acs.org |

| First Reduction Potential (E1/2red1) | -1.38 V | acs.org |

| Second Reduction Potential (E1/2red2) | -1.85 V | acs.org |

The development of stable and efficient organic semiconductors is crucial for the advancement of OFETs. nih.gov Indenofluorene derivatives, which are structurally related to this compound, have been investigated as the active layer in OFETs. proquest.com The performance of these devices is highly dependent on the charge carrier mobility of the semiconductor. Enhancing charge mobility can be achieved by extending π-conjugation and promoting strong intermolecular aggregation and well-ordered structures. nih.gov The design of indenofluorene systems addresses these factors, making them promising candidates for OFET applications. While specific OFET data for this compound is not available, the performance of related indenofluorene-based devices underscores the potential of this class of compounds.

Role as a Privileged Building Block and Synthon in Chemical Synthesis

The indenol and its related indanone core are considered privileged scaffolds in medicinal and synthetic chemistry. tandfonline.com They serve as versatile starting materials, or synthons, for the construction of a wide array of complex heterocyclic and polycyclic compounds. researchgate.netresearchgate.net The reactivity of the indenone system, which can be readily derived from indenols, allows for its incorporation into diverse molecular architectures through various chemical transformations.

For example, the condensation of α,β-unsaturated inden-1-ones with hydrazine (B178648) derivatives is a common method for synthesizing indenopyrazoles, a class of compounds with significant medicinal interest. proquest.com Furthermore, the indenone scaffold can participate in multi-component reactions to build complex spiro-fused heterocyclic systems. tandfonline.com The reaction of (2-cyano-1-oxo-1H-indene-3-yl) acetonitrile, an indenone derivative, with various reagents has been shown to afford a variety of polycyclic compounds with potential pharmacological applications. researchgate.netresearchgate.net These examples highlight the utility of the indenol/indenone framework as a foundational building block for creating molecular complexity. The three phenyl groups on this compound would sterically and electronically influence subsequent synthetic transformations, potentially directing the regioselectivity of reactions or modifying the properties of the final products.

Catalytic Applications (e.g., Ligand Design or Catalyst Precursor)

The deprotonated form of indene (B144670), the indenyl anion, is a highly effective ligand in organometallic chemistry and catalysis. nih.govrsc.orgresearchgate.net Transition metal complexes featuring indenyl ligands often exhibit enhanced catalytic activity compared to their more common cyclopentadienyl (B1206354) counterparts, a phenomenon known as the "indenyl effect". nih.govresearchgate.netwikipedia.org This effect is attributed to the facile haptotropic rearrangement of the indenyl ligand from an η⁵ to an η³ coordination mode, which can accommodate the association of other ligands to the metal center and accelerate reaction rates. nih.govresearchgate.netwikipedia.org

Indenyl phosphine (B1218219) ligands have proven to be a versatile class of ligands for transition-metal-catalyzed reactions, including C-C and C-N cross-coupling reactions. rsc.orgresearchgate.netrsc.org The indenyl scaffold of this compound, after dehydroxylation and deprotonation, could serve as a bulky and electronically distinct indenyl ligand. The three phenyl substituents would create a unique steric environment around the metal center, potentially influencing the selectivity of catalytic transformations.

A catalyst precursor is a compound that transforms into the active catalyst during the preparation or activation stage. nih.gov The choice of precursor is critical as it influences the final catalyst's structure, composition, and performance. nih.gov While this compound itself has not been explicitly documented as a catalyst precursor, its structure suggests potential in this area. Through controlled decomposition or reaction, it could, in principle, generate indenyl-based catalytic species or serve as a support for catalytically active metals.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 1,2,3-triphenyl-1-indenol and related structures is increasingly focused on green and sustainable chemistry principles. These approaches aim to reduce waste, minimize energy consumption, and utilize environmentally benign reagents and solvents.

Key Research Thrusts:

Microwave-Assisted Synthesis: The application of microwave irradiation is a promising avenue for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov For instance, microwave-assisted intramolecular Friedel-Crafts acylations have been successfully used to create 1-indanone (B140024) precursors, a process that can be adapted for indenol synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control for synthesizing heterocyclic compounds. uc.ptthieme-connect.deresearchgate.net This technology allows for the rapid optimization of reaction conditions and can handle reactions that are difficult to control in batch processes. researchgate.net The synthesis of 1,2,3-triazoles and other heterocycles in flow systems demonstrates the potential for adapting these methods to indenol synthesis, possibly integrating multiple reaction steps into a single, continuous sequence. nih.govunimi.it

Green Solvents and Catalysts: Research is moving towards replacing traditional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or ionic liquids. nih.govresearchgate.net PEG-400 has been used as a green solvent for the synthesis of indeno-pyrazole derivatives. researchgate.net Furthermore, the development of recoverable and reusable catalysts, such as metal triflates or clay-based catalysts, aligns with the goals of sustainable chemistry. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Indenol-Related Scaffolds

| Feature | Conventional Batch Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, controlled heating in flow reactors |

| Reaction Time | Often hours to days | Minutes to hours nih.gov |

| Scalability | Can be challenging, potential for thermal runaway | Readily scalable with improved safety profiles researchgate.net |

| Solvents | Often chlorinated or other volatile organic compounds | Green solvents (e.g., PEG, ionic liquids, water) nih.govresearchgate.net |

| Catalysts | Often stoichiometric, single-use reagents | Recyclable catalysts, biocatalysts, heterogeneous catalysts nih.govnih.gov |

| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters (temperature, pressure, residence time) uc.pt |

Expanding the Scope of Reactivity and Mechanistic Understanding

A deeper understanding of the reactivity of the this compound system is crucial for its application in more complex molecular architectures. Future work will likely focus on elucidating reaction mechanisms and exploring the influence of substituents on the indenol core.

Key Research Thrusts:

Influence of Substituents: The electronic nature of substituents on the three phenyl rings of this compound can significantly alter the molecule's reactivity. mdpi.com Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) increase the electron density of the aromatic system, generally enhancing the rate of electrophilic substitution. mdpi.comorgosolver.com Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) decrease the electron density, deactivating the ring towards electrophiles. mdpi.comlibretexts.org Systematic studies are needed to quantify these effects and predict how they direct reactions at various positions.

Mechanistic Investigations: The fundamental reaction type for aromatic compounds is electrophilic aromatic substitution (EAS), which proceeds through a resonance-stabilized intermediate known as an arenium ion or sigma complex. orgosolver.com Detailed mechanistic studies, combining experimental kinetics and computational modeling, can unravel the precise pathways of reactions involving the indenol scaffold. This includes understanding the regioselectivity and the factors that stabilize the transition states for substitution at the ortho, meta, and para positions of the pendant phenyl groups. orgosolver.comlibretexts.org

Novel Transformations: Exploring new reactions where the indenol moiety acts as a key building block is a significant area of opportunity. This could involve leveraging the hydroxyl group for further functionalization or utilizing the fused ring system in cycloaddition reactions. researchgate.net The reactivity of related 2-indolylmethanols, which can form stabilized carbocation intermediates under acidic conditions, provides a model for the potential reactivity of the indenol system. researchgate.net

Table 2: Predicted Effect of Substituents on the Reactivity of the Phenyl Rings in this compound

| Substituent Type | Example Groups | Effect on Electron Density | Predicted Impact on Electrophilic Aromatic Substitution Rate |

|---|---|---|---|

| Electron-Donating | -OH, -OCH₃, -NH₂, -CH₃ | Increases electron density on the aromatic ring | Activates the ring, increasing the reaction rate mdpi.com |

| Electron-Withdrawing | -NO₂, -CN, -COOH, -CF₃ | Decreases electron density on the aromatic ring | Deactivates the ring, decreasing the reaction rate mdpi.comlibretexts.org |

| Halogens | -F, -Cl, -Br, -I | Inductively withdrawing, but can donate electrons via resonance | Deactivates the ring but directs incoming electrophiles to ortho/para positions libretexts.org |

Computational Design of Advanced Indenol-Based Materials

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, accelerating the discovery of new materials. nih.gov For indenol-based systems, computational methods can guide the design of molecules with tailored electronic and optical properties for specific applications.

Key Research Thrusts:

DFT and TD-DFT Calculations: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in studying the electronic structure of organic molecules. researchgate.netresearchgate.net These methods can accurately predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and absorption spectra. researchgate.net This information is vital for designing materials for organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Predicting Material Properties: Computational studies can screen libraries of virtual indenol derivatives to identify candidates with desirable properties. For example, by modeling the effect of different functional groups, researchers can tune the optoelectronic and charge-transport characteristics of the molecule. researchgate.net This in-silico screening can predict reorganization energies, which are critical for charge mobility in organic semiconductors, and open-circuit voltages for potential use in solar cells. researchgate.net

Structure-Property Relationships: A primary goal of computational design is to establish clear structure-property relationships. By systematically modifying the indenol structure (e.g., by adding different acceptor or donor groups) and calculating the resulting electronic properties, researchers can develop design principles for creating high-performance materials. researchgate.netresearchgate.net

Table 3: Application of Computational Methods to Indenol-Based Materials

| Computational Method | Predicted Properties | Relevance to Materials Science |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron density distribution, molecular geometry, binding energies. researchgate.netresearchgate.net | Essential for designing semiconductors for OLEDs, OFETs, and OSCs; predicts charge separation efficiency. researchgate.netrsc.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies, electronic transitions. nih.gov | Predicts the color and light-absorbing/emitting properties of materials for dyes, sensors, and OLEDs. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interactions, charge transfer, bond character, delocalization effects. researchgate.net | Provides insight into molecular stability and the electronic communication between different parts of the molecule. |

| Molecular Dynamics (MD) Simulations | Conformational stability, intermolecular packing in the solid state. researchgate.net | Helps understand how molecules arrange in thin films, which is critical for charge transport in electronic devices. |

Exploration of New Stereochemical Control Strategies

The indenol structure contains a stereocenter at the C1 position, making the development of methods for its stereoselective synthesis a significant research goal. Enantiomerically pure chiral compounds are of paramount importance, particularly in the pharmaceutical industry. google.com

Key Research Thrusts:

Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy for producing one enantiomer of a molecule in excess over the other. youtube.comyoutube.com Research in this area for indenol synthesis could involve:

Transition-Metal Catalysis: Chiral palladium or iridium complexes have been successfully used in the asymmetric synthesis of related chiral indenes and γ-amino alcohols, respectively. oaepublish.comnih.gov These methods could be adapted for the enantioselective synthesis of indenols.

Organocatalysis: Chiral organic molecules, such as derivatives of proline or chiral phosphoric acids, can catalyze stereoselective reactions under metal-free conditions, offering a greener alternative to heavy metal catalysts. researchgate.net

Chiral Auxiliaries and Reagents: Another approach involves the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. youtube.com Chiral reagents can also be employed to achieve asymmetric transformations. youtube.com

Biocatalysis: Enzymes, such as reductases from yeast, can exhibit exquisite stereoselectivity. nih.gov The asymmetric reduction of a ketone precursor to this compound using a carefully selected reductase could provide a highly efficient and environmentally friendly route to a single enantiomer. nih.gov

Table 4: Strategies for Stereochemical Control in the Synthesis of Chiral Indenols

| Strategy | Description | Key Components |

|---|---|---|

| Transition-Metal Catalysis | A chiral ligand coordinates to a metal center (e.g., Pd, Ir, Rh), creating a chiral environment that directs the reaction pathway. oaepublish.comnih.gov | Chiral phosphine (B1218219) ligands, diamine ligands, transition metals. |

| Organocatalysis | A small, chiral organic molecule acts as the catalyst, often activating the substrate by forming a transient, covalently bound intermediate. researchgate.net | Chiral amines (e.g., proline derivatives), chiral phosphoric acids, benzotetramisole. uc.ptresearchgate.net |

| Chiral Auxiliary | A recoverable chiral molecule is attached to the starting material to guide the formation of a new stereocenter. youtube.com | Evans auxiliaries, etc. |

| Biocatalysis | An enzyme (whole cell or isolated) selectively catalyzes a reaction on one of two enantiotopic faces or groups. nih.gov | Reductases, lipases, oxidases in microorganisms like Saccharomyces cerevisiae. nih.gov |

Integration into Advanced Functional Organic Materials

Indenol derivatives, as part of the broader class of indenofluorenes and other bridged oligophenylenes, are promising building blocks for a new generation of high-performance organic electronic devices. rsc.orgtandfonline.com Their rigid, π-conjugated structures are conducive to efficient charge transport and luminescence.

Key Research Thrusts: